

Spectroscopic Signature of 2,4-Diethoxybenzamide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2,4-Diethoxybenzamide

CAS No.: 148528-37-4

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Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for **2,4-Diethoxybenzamide**, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the characteristic spectral features of **2,4-Diethoxybenzamide**. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this molecule.

Introduction

2,4-Diethoxybenzamide belongs to the substituted benzamide class of compounds, which are known for their diverse biological activities. The presence of two ethoxy groups on the benzene ring is anticipated to significantly influence its electronic properties and, consequently, its spectroscopic behavior. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds in research and development settings.

This guide provides a comprehensive prediction of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **2,4-Diethoxybenzamide**. Each prediction is accompanied by a detailed rationale grounded in fundamental spectroscopic theory and comparative analysis with closely related molecules, ensuring a high degree of scientific validity.

Predicted ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **2,4-Diethoxybenzamide** is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the protons of the two ethoxy groups. The chemical shifts are influenced by the electron-donating nature of the ethoxy groups and the electron-withdrawing effect of the amide group.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Justification
~8.1 - 8.3	Broad Singlet	1H	-CONH ₂ (one H)	Amide protons are often broad and their chemical shift is concentration-dependent.
~7.8 - 8.0	d	1H	Ar-H (H6)	This proton is ortho to the electron-withdrawing amide group, leading to a downfield shift.
~6.5 - 6.7	dd	1H	Ar-H (H5)	This proton is coupled to both H6 and H3.
~6.4 - 6.6	d	1H	Ar-H (H3)	This proton is ortho to an ethoxy group and meta to the amide, resulting in an upfield shift.
~5.8 - 6.2	Broad Singlet	1H	-CONH ₂ (one H)	The second amide proton, often exchanging and appearing as a broad signal.
~4.1 - 4.3	q	2H	-OCH ₂ CH ₃ (C2)	Methylene protons of the ethoxy group at the C2 position.

~4.0 - 4.2	q	2H	-OCH ₂ CH ₃ (C4)	Methylene protons of the ethoxy group at the C4 position.
~1.4 - 1.6	t	3H	-OCH ₂ CH ₃ (C2)	Methyl protons of the ethoxy group at the C2 position.
~1.3 - 1.5	t	3H	-OCH ₂ CH ₃ (C4)	Methyl protons of the ethoxy group at the C4 position.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of **2,4-Diethoxybenzamide**. The chemical shifts are predicted based on the known effects of amide and ethoxy substituents on a benzene ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Justification
~168 - 172	C=O	The carbonyl carbon of the amide group typically resonates in this downfield region.
~160 - 163	C4-O	Aromatic carbon attached to the ethoxy group at the C4 position.
~158 - 161	C2-O	Aromatic carbon attached to the ethoxy group at the C2 position.
~130 - 133	C6	Aromatic methine carbon.
~115 - 118	C1	Quaternary aromatic carbon attached to the amide group.
~105 - 108	C5	Aromatic methine carbon.
~98 - 102	C3	Aromatic methine carbon, significantly shielded by two ortho/para ethoxy groups.
~63 - 65	-OCH ₂ CH ₃ (C2 & C4)	Methylene carbons of the ethoxy groups.
~14 - 16	-OCH ₂ CH ₃ (C2 & C4)	Methyl carbons of the ethoxy groups.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Diethoxybenzamide** is expected to show characteristic absorption bands for the amide functional group, the aromatic ring, and the ether linkages.

Predicted IR Absorption Bands

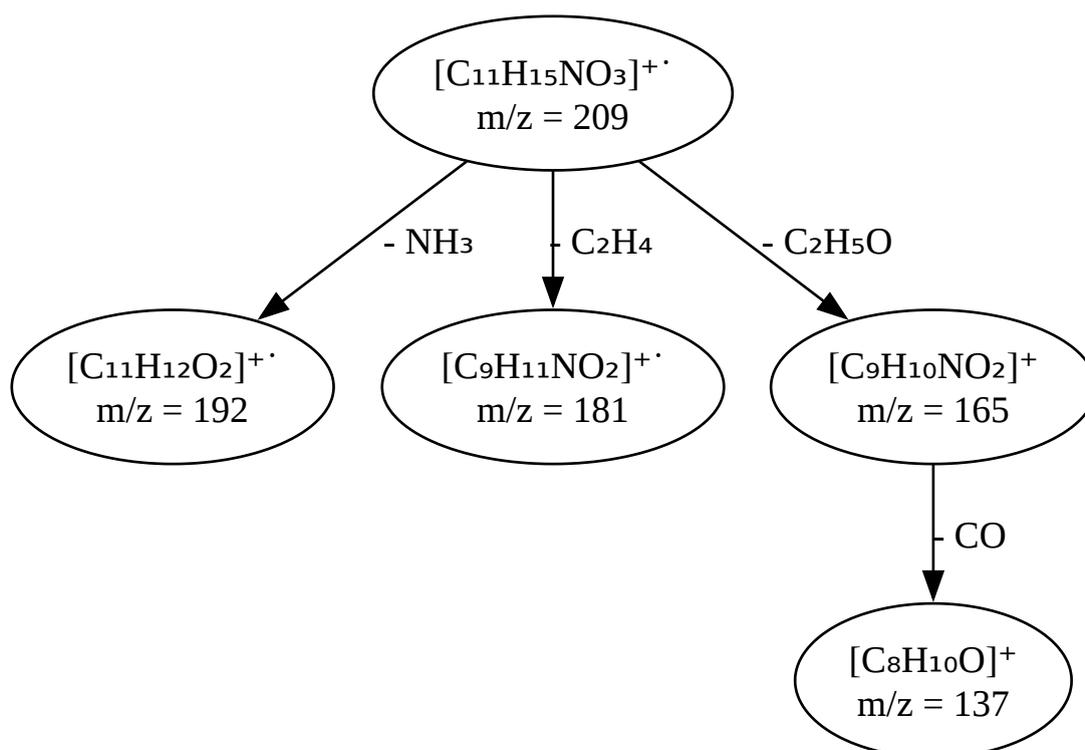
Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3150	Strong, Broad	N-H stretching (asymmetric and symmetric) of the -CONH ₂ group.
3050 - 3000	Medium	C-H stretching of the aromatic ring.
2980 - 2850	Medium to Strong	C-H stretching of the ethoxy groups.
1680 - 1650	Strong	C=O stretching (Amide I band).
1620 - 1580	Medium	N-H bending (Amide II band) and C=C stretching of the aromatic ring.
1250 - 1200	Strong	Asymmetric C-O-C stretching of the aryl ether.
1050 - 1000	Strong	Symmetric C-O-C stretching of the aryl ether.

Predicted Mass Spectrometry (MS)

The mass spectrum (electron ionization - EI) of **2,4-Diethoxybenzamide** is predicted to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting ions.

Predicted Mass Spectrometry Data

m/z	Predicted Fragment	Justification
209	$[M]^+$	Molecular ion peak.
192	$[M - NH_3]^+$	Loss of ammonia from the molecular ion.
181	$[M - C_2H_4]^+$	Loss of ethylene from an ethoxy group (McLafferty-type rearrangement).
165	$[M - C_2H_5O]^+$	Loss of an ethoxy radical.
137	$[M - C_2H_5O - CO]^+$	Subsequent loss of carbon monoxide from the $[M - C_2H_5O]^+$ ion.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com